molecular formula C14H18BrNO2 B3238543 (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester CAS No. 1414960-68-1

(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester

Cat. No.: B3238543
CAS No.: 1414960-68-1
M. Wt: 312.20 g/mol
InChI Key: YZEZLDIZHPBHGQ-LBPRGKRZSA-N
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Description

(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester (CAS: 1414960-68-1 or 1414958-70-5) is a chiral carbamate derivative featuring a brominated indan ring system. Its molecular formula is C₁₄H₁₈BrNO₂, with a molar mass of 312.2 g/mol. The compound’s structure includes:

  • A 6-bromo-substituted indan core, contributing to its steric and electronic properties.
  • A tert-butyl carbamate group at the indan-1-yl position, which enhances solubility in organic solvents and stability under basic conditions.
  • (S)-Stereochemistry at the indan-1-yl position, critical for enantioselective interactions in pharmacological or catalytic applications.

Safety and Handling: The compound is classified as hazardous (H200–H420 codes), requiring strict protocols for storage (dry, inert atmosphere) and handling (gloves, eye protection).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(1S)-6-bromo-2,3-dihydro-1H-inden-1-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-7-5-9-4-6-10(15)8-11(9)12/h4,6,8,12H,5,7H2,1-3H3,(H,16,17)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEZLDIZHPBHGQ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401130149
Record name Carbamic acid, N-[(1S)-6-bromo-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414960-68-1
Record name Carbamic acid, N-[(1S)-6-bromo-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414960-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(1S)-6-bromo-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester typically involves several steps. One common method includes the bromination of indan to introduce the bromine atom at the 6-position. This is followed by the formation of the carbamic acid tert-butyl ester group through a reaction with tert-butyl chloroformate and an appropriate amine. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine atom and carbamic acid ester group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of tert-butyl carbamate-functionalized indan derivatives and related brominated carbamates. Below is a detailed comparison:

Table 1: Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Substituent Position/Group Key Properties Applications/Notes
(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester 1414960-68-1 C₁₄H₁₈BrNO₂ 6-Bromo on indan ring Chiral, high steric bulk; hazardous (H200) Intermediate in enantioselective synthesis
(4-Bromo-indan-1-yl)-carbamic acid tert-butyl ester 2167214-26-6 C₁₄H₁₈BrNO₂ 4-Bromo on indan ring Altered electronic profile due to bromine position Potential divergent reactivity in cross-coupling reactions
tert-Butyl ((1S,2S)-2-aminoindan-1-yl)carbamate 596846-99-0 C₁₄H₂₀N₂O₂ Amino group at indan-2-yl Increased polarity; non-brominated Precursor for peptidomimetics or chiral ligands
(S)-tert-Butyl (1-(4-bromo-1H-imidazol-2-yl)ethyl)carbamate 1398507-98-6 C₁₀H₁₆BrN₃O₂ Bromoimidazole core Heterocyclic system with distinct electronic properties Candidate for kinase inhibitor development

Key Research Findings

Stereochemical Impact : The (S)-configuration in the target compound enhances enantioselectivity in catalytic applications compared to racemic mixtures.

Bromine Position Matters : 6-Bromo substitution on indan vs. 4-bromo (CAS 2167214-26-6) alters electronic density, affecting reactivity in Suzuki–Miyaura couplings.

Safety Profile: Unlike carcinogenic ethyl carbamates (e.g., urethane), tert-butyl carbamates exhibit lower toxicity due to metabolic stability.

Therapeutic Potential: Structural analogs (e.g., gamma-secretase inhibitors) demonstrate that tert-butyl carbamates can modulate amyloid-beta production, suggesting utility in neurodegenerative disease research.

Biological Activity

(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

  • Chemical Formula : C₁₄H₁₈BrNO₂
  • Molecular Weight : 312.2057 g/mol
  • CAS Number : 1246509-78-3

Synthesis

The compound can be synthesized through various methods involving the reaction of 6-bromoindan with carbamic acid derivatives. The tert-butyl ester is typically formed via esterification processes, which can be optimized for yield and purity.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its potential as an anticancer agent and its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For example, it exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC₅₀ values observed were comparable to established chemotherapeutic agents, indicating promising anticancer properties.

Cell Line IC₅₀ Value (µM) Reference
MCF-75.85
A5494.53

The mechanism by which this compound exerts its effects may involve the inhibition of key enzymes or pathways involved in cell proliferation and survival. For instance, it has been suggested that the compound acts as a potent inhibitor of certain kinases or growth factor receptors, leading to apoptosis in cancer cells.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability across multiple cancer cell lines, with notable effects on apoptosis markers such as caspase activation.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. This suggests that the compound not only inhibits cancer cell proliferation in vitro but also has therapeutic potential in vivo.

Q & A

Q. What are the key synthetic pathways for (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester, and how can purity be optimized during scale-up?

The synthesis typically involves two steps: (1) bromination of the indane core at the 6th position, and (2) introduction of the tert-butyl carbamate group via reaction with tert-butyl isocyanate. For scale-up, continuous flow reactors or automated systems enhance yield (≥85%) and purity (>98%) by minimizing side reactions . Purity optimization includes using high-purity starting materials, real-time HPLC monitoring, and post-synthesis recrystallization in ethyl acetate/hexane mixtures.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H/13C NMR confirms stereochemistry (e.g., (S)-configuration) and bromine placement. Key peaks include δ 7.2–7.4 ppm (aromatic protons) and δ 1.4 ppm (tert-butyl group) .
  • X-ray Crystallography : Resolves spatial arrangement of the indane ring and carbamate group, with bond angles consistent with sp³ hybridization at the 1st position .
  • Mass Spectrometry : ESI-MS validates molecular weight (312.21 g/mol) and isotopic patterns for bromine .

Q. What are the solubility and stability profiles under various experimental conditions?

PropertyValue/BehaviorConditions
Solubility25 mg/mL in DMSO25°C, inert atmosphere
Stability>6 months at -20°CDry, dark storage
DegradationHydrolysis in acidic/basic mediapH <3 or >10, 50°C
Data from controlled stability studies recommend using fresh solutions for biological assays to avoid carbamate hydrolysis .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and how can competing pathways be minimized?

The bromine atom at the 6th position enables palladium-catalyzed cross-coupling reactions. However, competing protodebromination (~15% yield loss) can occur due to steric hindrance from the bulky tert-butyl group. Mitigation strategies include:

  • Using Pd(PPh₃)₄ as a catalyst (2 mol%) with K₂CO₃ in THF/water (3:1) at 80°C.
  • Adding phase-transfer agents (e.g., TBAB) to enhance aryl boronic acid coupling efficiency .

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. no effect) be resolved?

Discrepancies often arise from variations in assay conditions or stereochemical impurities. Methodological recommendations:

  • Validate enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column, hexane/iPrOH 90:10).
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities (KD) for target enzymes (e.g., neuraminidase or proteases).
  • Compare results with halogen-substituted analogs (e.g., chloro or fluoro derivatives) to isolate bromine-specific effects .

Q. What computational strategies predict interactions between this compound and biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., binding free energy ≤ -8.2 kcal/mol for SARS-CoV-2 Mpro ).
  • Molecular Dynamics (MD) : 100-ns simulations assess stability of ligand-protein complexes (RMSD <2.0 Å).
  • QSAR Models : Correlate substituent effects (e.g., bromine’s van der Waals radius) with inhibitory activity .

Q. How can synthetic routes be modified to introduce functional groups for targeted drug delivery?

  • Alkyne-Azide Click Chemistry : Replace bromine with an azide group via Staudinger reaction, enabling conjugation to PEGylated carriers.
  • Carbamate Hydrolysis : Acidic removal of the tert-butyl group (TFA/DCM, 0°C) exposes a free amine for peptide coupling .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester
Reactant of Route 2
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(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester

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